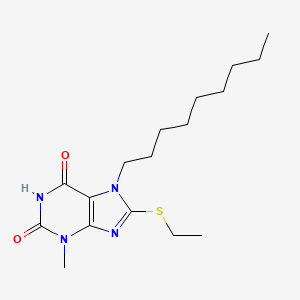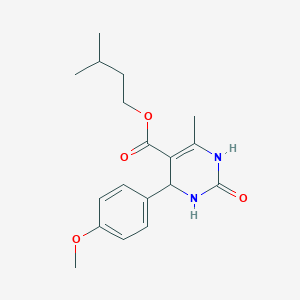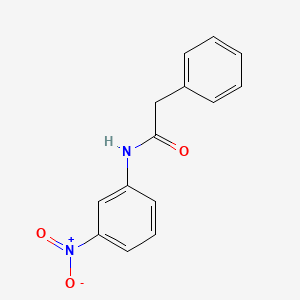![molecular formula C16H15NO5 B11707988 1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)
1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE is an organic compound with the molecular formula C14H11NO4 It is characterized by the presence of a nitrophenoxy group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenol and 4-hydroxyacetophenone.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as sulfuric acid or hydrochloric acid.
Synthetic Route: The synthetic route generally involves the etherification of 4-nitrophenol with 4-hydroxyacetophenone under acidic conditions to form the desired product.
Industrial production methods may vary, but they typically follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The phenoxy group can also participate in binding interactions with proteins and other macromolecules .
Comparison with Similar Compounds
1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE can be compared with similar compounds such as:
2-(4-Nitrophenoxy)ethan-1-ol: This compound has a similar nitrophenoxy group but differs in the presence of an alcohol group instead of an ethanone group.
2-(4-Nitrophenyl)ethan-1-amine: This compound features an amine group instead of an ethanone group, leading to different chemical properties and reactivity.
The uniqueness of 1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15NO5 |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]ethanone |
InChI |
InChI=1S/C16H15NO5/c1-12(18)13-2-6-15(7-3-13)21-10-11-22-16-8-4-14(5-9-16)17(19)20/h2-9H,10-11H2,1H3 |
InChI Key |
STKGXAKQSQSITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
![[(2-Methoxyethoxy)methyl]benzene](/img/structure/B11707932.png)
![5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)

![7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11707947.png)
![5-bromo-2-{[(2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707964.png)


![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)
![4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate](/img/structure/B11708011.png)
